3-Chloro-6-(4-cyanophenyl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-6-5-10(14-15-11)9-3-1-8(7-13)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZYQWCHWCOZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423336 | |
| Record name | 3-Chloro-6-(4-cyanophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-54-7 | |
| Record name | 3-Chloro-6-(4-cyanophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 6 4 Cyanophenyl Pyridazine and Analogous Pyridazines
Strategies for Constructing the Pyridazine (B1198779) Ring System
The formation of the pyridazine heterocycle is a cornerstone of synthesizing many derivatives. Key strategies involve the cyclization of linear precursors that contain the necessary carbon and nitrogen atoms.
A prevalent and classical method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. iglobaljournal.comyoutube.com This approach leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons to form a six-membered ring.
The versatility of this method lies in the ability to use either saturated or unsaturated 1,4-dicarbonyl compounds. youtube.com The initial reaction typically forms a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com This two-step process, involving condensation followed by aromatization, is a common pathway. youtube.com For instance, maleic anhydride (B1165640) can be reacted with hydrazine to produce 3,6-dihydroxypyridazine, which can then be treated with phosphorus oxychloride to yield 3,6-dichloropyridazine (B152260), a key intermediate for further functionalization. youtube.com
The general reaction scheme is presented below:
Step 1: Condensation: A 1,4-dicarbonyl compound reacts with hydrazine (NH₂NH₂) to form a dihydropyridazine. chemtube3d.com
Step 2: Oxidation/Aromatization: The dihydropyridazine is oxidized to yield the stable aromatic pyridazine ring. chemtube3d.com
This strategy is foundational, and variations in the substituents on both the dicarbonyl compound and the hydrazine allow for the synthesis of a wide array of substituted pyridazines.
The use of hydrazine and its derivatives is central to most pyridazine syntheses, extending beyond simple 1,4-dicarbonyls. iglobaljournal.com The core reaction involves the addition of a hydrazine-type molecule to a 1,4-disubstituted carbon chain to facilitate ring closure. iglobaljournal.com
Several types of precursors can be employed in condensation reactions with hydrazines:
γ-Keto Acids and Esters: The reaction of γ-keto acids or their corresponding esters with hydrazine is a well-established method for producing pyridazinone derivatives. iglobaljournal.com
Maleic Anhydride Derivatives: Condensation of substituted or unsubstituted maleic acid derivatives with hydrazines is a versatile route to pyridazinediones. iglobaljournal.com
α-Halohydrazones: These compounds can serve as precursors to 1,2-diaza-1,3-dienes, which then undergo cycloaddition reactions to form tetrahydropyridazines, which can be further converted to pyridazines. nih.govresearchgate.net
1,2-Diacylcyclopentadienes (Fulvenes): Reaction of these fulvenes with hydrazine hydrate (B1144303) at room temperature has been used to synthesize 5,6-fused ring pyridazines in high yields. liberty.edu
The reaction between a non-symmetrical β-diketone and a monosubstituted hydrazine can be complex, often leading to a mixture of pyrazole (B372694) isomers, but highlights the mechanistic intricacies of hydrazine condensations. researchgate.net The key intermediate in many of these reactions is a carbinolamine, formed by the attack of the hydrazine on a carbonyl group, which then undergoes dehydration and cyclization. researchgate.net
Table 1: Examples of Hydrazine-Based Pyridazine Synthesis
| Precursor Type | Hydrazine Derivative | Product Type | Reference |
|---|---|---|---|
| Maleic Anhydride | Hydrazine | Dihydroxypyridazine | youtube.com |
| γ-Keto Acid | Hydrazine | Pyridazinone | iglobaljournal.com |
| α-Halohydrazone | (in situ diene formation) | Tetrahydropyridazine | nih.govresearchgate.net |
Domino, or cascade, reactions offer an efficient pathway to complex heterocyclic structures like pyridazines by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. acs.org These processes are valued for their atom economy and operational simplicity.
Various domino strategies have been developed for pyridazine synthesis:
Domino SN/Condensation/Aza-ene Addition: A one-pot, three-component reaction involving hydrazine, a dicarbonyl compound, and another reactant can proceed through a domino sequence of nucleophilic substitution, condensation, and aza-ene addition to form highly substituted 1,4-dihydropyridazinoles. acs.org
[4+2] Annulation/Cycloaddition: Inverse electron-demand aza-Diels-Alder reactions are a powerful tool. For instance, 1,2-diaza-1,3-dienes, generated in situ from α-halohydrazones, can react with dienophiles like alkoxyallenes in a transition-metal-free [4+2] cycloaddition to yield 1,4,5,6-tetrahydropyridazines, which are precursors to pyridazines. nih.govresearchgate.net Similarly, a Pd/Cu catalyzed domino process involving Sonogashira cross-coupling, isomerization, and intramolecular condensation has been used to create functionalized pyrrolo[1,2-b]pyridazines. rsc.org
Domino Knoevenagel Condensation/Cyclization: This sequence has been employed to construct the pyridine (B92270) ring in indolizine (B1195054) skeletons and can be adapted for other nitrogen-containing heterocycles. acs.orgunideb.hu
These advanced strategies allow for the rapid assembly of complex pyridazine-containing molecules from simple and readily available starting materials. researchgate.net
Functionalization of Halogenated Pyridazine Frameworks
An alternative and highly common strategy for preparing compounds like 3-Chloro-6-(4-cyanophenyl)pyridazine involves starting with a pre-formed, halogenated pyridazine ring, such as 3,6-dichloropyridazine, and introducing the desired substituents through functionalization reactions.
The halogen atoms on a pyridazine ring, particularly chlorine, are susceptible to displacement by nucleophiles. This nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridazine core. The pyridazine ring is considered electron-deficient, which facilitates nucleophilic attack. stackexchange.com
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence:
Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net
Elimination: The leaving group (halide ion) is ejected, and the aromaticity of the ring is restored, resulting in the substituted product. stackexchange.com
A wide range of nucleophiles can be used to displace chloro substituents on the pyridazine ring, including:
Amines: The reaction of chloropyridazines with amines (amination) is a common method to produce aminopyridazines. For example, 3,6-dichloropyridazine can be reacted with ammonia (B1221849) water to selectively produce 3-amino-6-chloropyridazine. inforang.comgoogle.com
Hydrazine: 3-Chloro-6-(2-hydroxyphenyl)pyridazine can be converted to its corresponding 6-hydrazino derivative by reacting it with hydrazine. google.com
Thiols: Sodium hydrogensulfide can displace a chlorine atom on 3,6-dichloropyridazine to yield 6-chloropyridazine-3-thiol. chemicalbook.com
The reactivity can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. While many SNAr reactions on electron-deficient heterocycles can occur under thermal conditions, sometimes requiring high temperatures, others may be catalyzed. thieme-connect.comyoutube.com For instance, the conversion of a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone to the corresponding 3-chloro derivative is achieved using phosphorus oxychloride. google.com
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This strategy relies on a Directed Metalation Group (DMG), which is a functional group on the ring that coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation (metalation) to the adjacent ortho position. baranlab.orgharvard.edu
For pyridazines, the ring nitrogens themselves can act as directing groups, but their inherent Lewis basicity can also lead to complications like nucleophilic addition of the organometallic reagent. harvard.edunih.gov To achieve high regioselectivity, specialized bases and strategies are often employed.
Key aspects of this strategy include:
Reagents: Highly hindered amide bases such as lithium tetramethylpiperidide (LiTMP) and TMP-zinc reagents (e.g., TMPMgCl·LiCl) are effective for the directed metalation of electron-poor heterocycles like pyridazine. harvard.eduresearchgate.net
Regioselectivity: The use of Lewis acids can influence the site of metalation. For example, the metalation of pyridazine can be directed to either the C3 (ortho) or C4 (meta) position by using different mono- or bidentate boron Lewis acids in conjunction with a magnesium or zinc base. nih.gov
Chemoselectivity: In substituted pyridazines, such as 2-chloropyridine, the choice of reagent and conditions can determine whether metalation or nucleophilic addition occurs. acs.org Using mixed nBuLi-Li-aminoalkoxide aggregates can favor α-metalation over nucleophilic addition. acs.org
Once the pyridazine ring is selectively metalated, the resulting organometallic intermediate can be quenched with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-Dichloropyridazine |
| 3,6-Dihydroxypyridazine |
| 1,4-Dihydropyridazinole |
| Maleic Anhydride |
| Hydrazine |
| Hydrazine Hydrate |
| Phosphorus Oxychloride |
| Pyridazinone |
| Pyridazinedione |
| α-Halohydrazone |
| 1,2-Diaza-1,3-diene |
| Tetrahydropyridazine |
| 1,2-Diacylcyclopentadiene |
| Pyrrolo[1,2-b]pyridazine |
| Indolizine |
| 3-Amino-6-chloropyridazine |
| Ammonia |
| 3-Chloro-6-(2-hydroxyphenyl)pyridazine |
| 6-Chloropyridazine-3-thiol |
| Sodium Hydrogensulfide |
| Meisenheimer complex |
| Lithium tetramethylpiperidide (LiTMP) |
| TMPMgCl·LiCl |
| n-Butyllithium (nBuLi) |
Transition Metal-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridazine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-halogen bond, particularly at the 3- and 6-positions, is readily activated for oxidative addition to a palladium(0) center, initiating the catalytic cycle for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov These methods offer a powerful and versatile toolkit for introducing a wide array of substituents onto the pyridazine scaffold.
Suzuki-Miyaura Cross-Coupling for Aryl-Pyridazine Formation
The Suzuki-Miyaura cross-coupling is one of the most efficient and widely used methods for creating aryl-pyridazine structures, including the synthesis of this compound. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of a halopyridazine with an arylboronic acid or its corresponding ester. nih.gov The synthesis of the target compound typically starts from 3,6-dichloropyridazine, where one chlorine atom is selectively substituted with the 4-cyanophenyl group.
The reaction's success hinges on several factors, including the choice of catalyst, ligand, base, and solvent. The electron-deficient character of the pyridazine ring facilitates the oxidative addition step, often without the need for highly specialized or expensive ligands. nih.gov Microwave-assisted protocols have been shown to significantly accelerate the reaction, leading to moderate to good yields in shorter timeframes. lookchem.com
A general approach involves reacting 3,6-dichloropyridazine with 4-cyanophenylboronic acid. The selectivity for monosubstitution is a key challenge, often controlled by stoichiometry and reaction conditions to favor the formation of this compound over the disubstituted product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloropyridazines This table is a representative example based on typical conditions for Suzuki-Miyaura reactions involving halopyridazines.
| Halopyridazine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | Reflux, 12h | Variable | nih.gov |
| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | CombiPhos Pd6 (5) | K₃PO₄ | Dioxane/H₂O | MW, 135-140 °C, 30 min | Moderate-Good | lookchem.com |
Stille Coupling in Pyridazine Synthesis
The Stille coupling provides an alternative pathway for forming carbon-carbon bonds by reacting a halopyridazine with an organotin compound, catalyzed by palladium. organic-chemistry.org This method is valued for the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org For the synthesis of pyridazine derivatives, a halopyridazine like 3,6-dichloropyridazine can be coupled with an arylstannane, such as (4-cyanophenyl)tributylstannane.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is a crucial part of the mechanism. libretexts.org While highly effective, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
Table 2: General Parameters for Stille Coupling This table outlines the general components for Stille coupling reactions involving halo-N-heterocycles.
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst | Ligand | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Halopyridazine (e.g., 3-Chloropyridazine) | Organostannane (e.g., Aryl-SnR₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Toluene, Dioxane, DMF | Tolerates a wide variety of functional groups. | organic-chemistry.org |
Sonogashira Coupling for Ethynyl-Pyridazine Moieties
The Sonogashira coupling is the method of choice for introducing alkyne functionalities onto the pyridazine ring. organic-chemistry.org It involves the palladium- and copper-cocatalyzed reaction between a halopyridazine and a terminal alkyne. organic-chemistry.org For instance, this compound could be further functionalized by coupling its chloro substituent with a terminal alkyne, or a precursor like 3,6-dichloropyridazine could be reacted with an ethynyl-aryl compound. scirp.org
The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. organic-chemistry.org The Sonogashira reaction is renowned for its reliability and mild reaction conditions. wikipedia.org The resulting ethynyl-pyridazines are valuable intermediates for synthesizing more complex molecules and materials. scirp.orgacs.org
Table 3: Typical Sonogashira Reaction Conditions for Halopyridines/azines This table is a representative example based on typical conditions for Sonogashira reactions involving halo-N-heterocycles.
| Halide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ | CuI | - | DMF | scirp.org |
| Heterocyclic Phosphonium Salt | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | DIPEA | NMP | acs.org |
Heck-Type Reactions with Pyridazine Substrates
The Heck reaction creates a carbon-carbon bond by coupling a halo-pyridazine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically results in the formation of a substituted alkene where the aryl group from the pyridazine has been added across the double bond, with concomitant loss of a hydrogen atom. organic-chemistry.org For example, 3-chloro-6-arylpyridazine could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl or substituted vinyl group at the 3-position.
The regioselectivity and stereoselectivity (usually trans) of the addition are key features of the Heck reaction. organic-chemistry.orgacs.org While highly useful, applications of the Heck reaction directly on the pyridazine core are less common than Suzuki or Sonogashira couplings but remain a viable strategy for introducing alkenyl substituents. researchgate.net
Buchwald-Hartwig Amination for N-Substitution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the arylation of amines using aryl halides. wikipedia.org In the context of pyridazine chemistry, this reaction is crucial for introducing amino groups onto the pyridazine ring. A halopyridazine, such as this compound, can be coupled with a primary or secondary amine to yield the corresponding 3-amino-6-(4-cyanophenyl)pyridazine derivative.
The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. wikipedia.orgyoutube.com The development of various generations of ligands has significantly expanded the scope of this reaction, making it applicable to a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org This method has been successfully applied to related N-heterocycles like pyrimidines, demonstrating its utility for synthesizing N-aryl and N-alkyl derivatives. nih.gov
Regioselective Halogenation and Selective Functionalization of Pyridazines
The synthesis of specifically substituted pyridazines like this compound relies heavily on the ability to selectively functionalize the pyridazine core. Regioselective halogenation is a fundamental first step, often starting from a pyridazinone precursor which is then converted to a halopyridazine. For example, 6-(4-cyanophenyl)-3(2H)-pyridazinone can be treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield this compound.
Further selective functionalization can be achieved through various methods. clockss.org The electronic properties of the pyridazine ring and the influence of existing substituents direct the position of incoming groups. acs.orgacs.org For instance, in 3,6-dichloropyridazine, the two chlorine atoms exhibit different reactivities, often allowing for sequential and selective substitution reactions. One chlorine can be replaced via a nucleophilic aromatic substitution or a cross-coupling reaction, leaving the other available for subsequent transformations. This stepwise functionalization is key to building complex, polysubstituted pyridazine derivatives. uni-muenchen.de Methods have also been developed for the regioselective C-H functionalization of pyridazine systems, offering a more atom-economical approach to introducing new substituents. nih.gov
Synthetic Pathways to this compound Precursors and Derivatives
The synthesis of this compound and its analogous pyridazine derivatives involves multi-step chemical transformations. The key precursors for these compounds are typically 6-aryl-3(2H)-pyridazinones and 3,6-dichloropyridazine. The synthetic strategies generally revolve around the construction of the pyridazinone ring system, followed by functional group interconversions, such as chlorination and palladium-catalyzed cross-coupling reactions, to introduce the desired substituents.
A primary route to obtaining the pyridazine core involves the cyclocondensation of γ-keto acids with hydrazine hydrate. This reaction provides the corresponding 6-aryl-4,5-dihydro-3(2H)-pyridazinones, which can then be aromatized to the 6-aryl-3(2H)-pyridazinone. For instance, the reaction of a substituted 3-benzoylpropionic acid with hydrazine hydrate in a suitable solvent like a lower alkanol or dioxane at elevated temperatures yields the dihydro-pyridazinone derivative. Subsequent dehydrogenation or direct synthesis from unsaturated precursors can lead to the aromatic pyridazinone ring.
Another significant precursor is 3,6-dichloropyridazine, which serves as a versatile building block for introducing various functionalities at the 3- and 6-positions of the pyridazine ring. This compound is typically synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by treatment with a chlorinating agent such as phosphorus oxychloride. The resulting 3,6-dichloropyridazine can then undergo selective nucleophilic substitution or cross-coupling reactions.
The introduction of the 4-cyanophenyl group at the 6-position of the pyridazine ring is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a chloropyridazine derivative, such as 3,6-dichloropyridazine or a 3-substituted-6-chloropyridazine, with 4-cyanophenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For example, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine ligand are often employed in the presence of a base such as sodium carbonate or potassium phosphate.
Once the 6-(4-cyanophenyl)-3(2H)-pyridazinone precursor is obtained, the final step to synthesize this compound is the chlorination of the pyridazinone's keto group. This is typically accomplished by reacting the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The reaction converts the hydroxyl group of the tautomeric form of the pyridazinone into a chloro substituent.
Derivatives of this compound can be synthesized by modifying the reaction sequence or by further functionalization of the final product. For example, introducing substituents on the pyridazine ring can be achieved by starting with appropriately substituted precursors. One-pot, three-component reactions have also been developed for the synthesis of certain pyridazinone derivatives, such as 6-aryl-4-cyano-3(2H)-pyridazinones, by reacting alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate. This highlights the versatility of synthetic approaches to access a range of substituted pyridazine compounds.
The following tables summarize some of the key synthetic transformations and conditions reported for the preparation of precursors and analogous structures.
Table 1: Synthesis of 6-Aryl-3(2H)-pyridazinone Precursors
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate, absolute ethanol, reflux | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Not Specified | nih.gov |
| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine, glacial acetic acid, 60-70°C then reflux | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Not Specified | |
| Alkyl 2-cyanoacetates, arylglyoxals | Hydrazine hydrate, water, room temperature | 6-Aryl-4-cyano-3(2H)-pyridazinones | High |
Table 2: Chlorination of 3(2H)-Pyridazinone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride, reflux 4h | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Not Specified | nih.gov |
| 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | Phosphorus oxychloride, dimethylformamide, 85°C, 4.5h | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | 96% (crude) | google.com |
| 1-[3(2H)-pyridazinone-6-yl]-3-aryl-5-trifluoromethylpyrazole | POCl₃, reflux 1h | 1-(6-chloropyridazine-3-yl)-3-aryl-5-trifluoromethylpyrazole | Not Specified | gazi.edu.tr |
Table 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyridazine Derivatives
| Halopyridazine | Boronic Acid | Catalyst and Conditions | Product | Yield | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄, 2M Na₂CO₃ (aq), toluene, 110°C, 20h | 3-Amino-6-phenylpyridazine | 35-65% | |
| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | Pd catalyst (5 mol%), microwave, 135-140°C, 30 min | 5-Dialkylamino-6-aryl-(2H)-pyridazin-3-one | Moderate to Good | |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5 mol%), DME, ethanol, 2M Na₂CO₃ (aq), 80°C, 48h | 3-((Hetero)aryl)-6-(thiophen-2-yl)pyridazine | 14-28% |
Computational and Theoretical Studies on 3 Chloro 6 4 Cyanophenyl Pyridazine and Pyridazine Derivatives
Quantum Chemical Calculations (DFT and TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential for predicting the physicochemical properties of molecules. DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like pyridazine (B1198779) derivatives. nih.gov It is widely used to determine molecular geometry, electronic properties, and spectroscopic features. dergipark.org.tr For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. youtube.comaps.org
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are frequently used to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For pyridazine derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings. In a study on pyridazine derivatives as corrosion inhibitors, DFT calculations showed that the HOMO density was localized on the pyridazine ring and its substituents, indicating these as the primary sites for electron donation. researchgate.net Conversely, the LUMO was distributed over the entire molecule, suggesting its capacity to accept electrons. researchgate.net TD-DFT calculations are employed to investigate electronic transition probabilities and to predict excited-state properties. youtube.comresearchgate.net
Molecular Conformation and Geometry Optimization
Before calculating other properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. This process is a standard application of DFT, where the forces on each atom are minimized. nih.gov The optimization yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's three-dimensional shape. For instance, theoretical calculations for a pyridazinone derivative using the B3LYP/6-31G* method identified two stable conformers, with the calculated structure of the more stable conformer showing good agreement with experimental X-ray diffraction data. researchgate.net These optimized geometries form the basis for subsequent frequency, electronic, and property calculations.
Table 1: Representative Optimized Geometrical Parameters for a Pyridazine Derivative Core (Note: This table contains representative data for a substituted pyridazine ring based on computational studies of similar structures. Specific values for 3-Chloro-6-(4-cyanophenyl)pyridazine would require a dedicated DFT calculation.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.34 Å | |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.39 Å | |
| C5-C6 | 1.41 Å | |
| C6-N1 | 1.34 Å | |
| C3-Cl | 1.75 Å | |
| C6-C(phenyl) | 1.48 Å | |
| **Bond Angles (°) ** | ||
| C6-N1-N2 | 119.5° | |
| N1-N2-C3 | 120.0° | |
| N2-C3-C4 | 122.5° | |
| C3-C4-C5 | 117.8° | |
| C4-C5-C6 | 118.2° | |
| N1-C6-C5 | 122.0° |
Electron Density Distribution and Charge Transfer Analysis
Understanding how electron density is distributed across a molecule is key to identifying its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. dergipark.org.tr MEP maps illustrate the charge distribution from red (most negative, electron-rich regions, preferred for electrophilic attack) to blue (most positive, electron-poor regions, preferred for nucleophilic attack). dergipark.org.tr For pyridazine derivatives, the nitrogen atoms of the pyridazine ring typically represent electron-rich regions, making them potential sites for hydrogen bonding and nucleophilic interactions. mdpi.com
Molecular Dipole Moments and Hyperpolarizabilities
Furthermore, DFT can be used to calculate nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). researchgate.net Molecules with large β values are of interest for applications in optoelectronics. These properties arise from the molecule's response to an external electric field. researchgate.net For organic molecules, a significant NLO response is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. The combination of the electron-donating pyridazine ring and the electron-withdrawing cyanophenyl group in this compound suggests potential NLO activity.
Table 2: Calculated Quantum Chemical and NLO Properties for Representative Pyridazine Derivatives (Note: Data is based on published values for various pyridazine derivatives to illustrate typical ranges.)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Source |
| Pyridazinone Derivative (PEPO) | -6.61 | -1.52 | 5.09 | 2.01 | - | researchgate.net |
| Pyridazinone Derivative (PEPT) | -6.20 | -2.01 | 4.19 | 4.11 | - | researchgate.net |
| Dicyano Pyridazine | -8.11 | -4.43 | 3.68 | 1.13 | - | researchgate.net |
| Glycine-Sodium Nitrate | - | - | - | 6.57 | - | repositorioinstitucional.mx |
Correlation with Experimental Observations via Quantum Indices
A significant advantage of computational studies is the ability to correlate calculated parameters with experimental findings. mdpi.com Quantum chemical indices derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be used to predict and rationalize the chemical behavior and biological activity of molecules. researchgate.netmdpi.com For example, a study on novel pyridazine derivatives found a correlation between these calculated global descriptor parameters and the experimentally observed antimicrobial activity. mdpi.com Similarly, theoretical calculations of vibrational frequencies (IR and Raman spectra) can be compared with experimental spectra to confirm molecular structures. researchgate.net The HOMO-LUMO energy gap has also been used to correlate with the reactivity and stability of pyridazine derivatives in various applications, including their performance as corrosion inhibitors. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biointerfaceresearch.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and the stability of molecular complexes. biorxiv.org
For pyridazine derivatives, MD simulations are particularly useful for studying their interactions within a biological environment, such as binding to a protein active site. biointerfaceresearch.com These simulations can assess the stability of a ligand-receptor complex over a period of nanoseconds, providing information on the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. biointerfaceresearch.comresearchgate.net Popular software packages for these simulations include GROMACS and AMBER, which employ force fields to approximate the potential energy of the system. parssilico.comdiphyx.com Studies have used MD to validate molecular docking results and to confirm the stability of pyridazine derivatives complexed with their biological targets. biointerfaceresearch.com
Advanced Spectroscopic and Electrochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous determination of the molecular structure of 3-Chloro-6-(4-cyanophenyl)pyridazine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, the protons of the 4-cyanophenyl ring typically appear as a set of two doublets in the aromatic region, a characteristic AA'BB' system. The protons on the pyridazine (B1198779) ring also give rise to distinct signals, with their chemical shifts and coupling constants being indicative of their relative positions and the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridazine-H | 7.5 - 8.5 | Doublet, Doublet |
| Phenyl-H | 7.8 - 8.2 | Doublet of doublets |
| Pyridazine-C | 120 - 160 | Singlet |
| Phenyl-C | 110 - 140 | Singlet |
| Cyano-C | 115 - 120 | Singlet |
Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. Each vibrational mode corresponds to a specific bond or group of bonds within the molecule.
The most characteristic vibrational band is that of the nitrile (C≡N) stretching, which typically appears as a sharp, intense peak in the region of 2220-2240 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyridazine rings are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
While a dedicated vibrational analysis for this compound is not widely published, studies on related chloropyridazines and benzonitriles provide a basis for the interpretation of its spectra. researchgate.netresearchgate.netchemicalbook.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Note: The data in this table is based on characteristic group frequencies and may vary based on the specific molecular environment.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated π-systems in the pyridazine and phenyl rings, along with the cyano group, is expected to give rise to characteristic absorption bands. Typically, π-π* transitions are observed, and the position and intensity of these bands can be influenced by the solvent polarity.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment in a predictable manner upon ionization. Common fragmentation pathways for related aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of a chlorine atom, the cyano group, or cleavage of the bond between the phenyl and pyridazine rings. Analysis of the isotopic pattern of the molecular ion peak can confirm the presence of a chlorine atom, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. nist.govmiamioh.edursc.org
Electrochemical Analysis (Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical techniques are essential for probing the redox properties of this compound, providing information on its ability to accept or donate electrons.
Redox Behavior and Electron Transfer Processes
Cyclic voltammetry (CV) is the primary technique used to study the redox behavior of this compound. By scanning the potential applied to an electrode immersed in a solution of the compound, one can observe oxidation and reduction peaks. The pyridazine ring is known to be electron-deficient and can undergo reduction. The presence of the electron-withdrawing cyano group on the phenyl ring is also expected to influence the reduction potential.
General studies on the electrochemistry of pyridazine derivatives indicate that they can undergo reduction processes. mdpi.comresearchgate.net The potential at which these processes occur provides information about the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The reversibility of the redox processes can be assessed by comparing the anodic and cathodic peak currents and their separation.
Mechanistic Studies of Electrochemical Reductions
The electrochemical reduction of halopyridazines often involves the cleavage of the carbon-halogen bond. rsc.org In the case of this compound, a likely initial reduction step would be the irreversible cleavage of the C-Cl bond. This would be followed by further reduction of the pyridazine ring or the cyanophenyl moiety.
Detailed mechanistic studies, often involving techniques like controlled potential electrolysis coupled with spectroscopic analysis of the products, are necessary to fully elucidate the complex multi-step reduction pathways. The electrochemical behavior can also be influenced by the solvent, supporting electrolyte, and the electrode material used. nih.gov
Charge Transfer Dynamics
A comprehensive investigation into the charge transfer dynamics of this compound is currently hindered by a lack of specific research on this compound. While the structural components suggest the potential for interesting photophysical behaviors, such as intramolecular charge transfer (ICT), no detailed research findings or spectroscopic data have been published to characterize these processes.
In principle, the electron-deficient pyridazine ring coupled with the cyanophenyl group could form a donor-acceptor system. The study of such systems typically involves advanced spectroscopic and electrochemical methodologies to probe the nature and timescale of charge separation and recombination. This would include techniques like steady-state and time-resolved absorption and fluorescence spectroscopy in various solvents to understand solvatochromic effects, as well as electrochemical measurements to determine redox potentials.
Given the absence of specific data for this compound, it is not possible to provide detailed research findings or populate data tables with experimental values for its photophysical properties. The scientific community has yet to report on the specific charge transfer characteristics of this molecule.
Applications of Pyridazine Derivatives in Materials Science and Supramolecular Chemistry
Development of Nonlinear Optical (NLO) Materials
The quest for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, including data storage, optical switching, and frequency conversion. The design of organic NLO materials often revolves around creating molecules with a strong donor-acceptor (D-π-A) framework to enhance the second-order NLO response.
Chromophores for Second Harmonic Generation (SHG)
Second harmonic generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular hyperpolarizability (β) of the material.
While direct experimental data on the SHG efficiency of 3-Chloro-6-(4-cyanophenyl)pyridazine is not extensively available in the public domain, the structural motifs present in the molecule are highly relevant for the design of SHG chromophores. The pyridazine (B1198779) ring acts as an electron-deficient core, and the 4-cyanophenyl group is a well-known electron acceptor. The chloro-substituent at the 3-position offers a reactive site for the introduction of various electron-donating groups, which would complete the D-π-A design essential for high molecular hyperpolarizability.
For instance, theoretical studies on related pyridazine derivatives have shown that the strategic placement of donor and acceptor groups across the pyridazine bridge can lead to significant NLO responses. The first hyperpolarizability (β) of push-pull pyridazine derivatives can be substantial, indicating their potential for SHG applications. In one study, a thienylpyridazine functionalized with a cyano-phenyl moiety exhibited a large first hyperpolarizability (β) of 175 × 10⁻³⁰ esu. researchgate.net This highlights the promise of the this compound scaffold as a precursor for potent NLO chromophores. The synthesis would involve replacing the chloro group with a suitable donor to maximize the intramolecular charge transfer characteristics.
Table 1: Predicted NLO Properties of Related Pyridazine Derivatives
| Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (esu) |
|---|---|---|
| Thienyl | Cyanophenyl | 175 x 10⁻³⁰ researchgate.net |
This table presents data for structurally related compounds to illustrate the potential of the pyridazine scaffold in NLO applications.
Luminescent and Chemiluminescent Materials
The development of novel luminescent and chemiluminescent materials is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence properties of organic molecules are governed by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Donor-acceptor molecules based on pyridazine and its isomers, like pyrazine, have been shown to exhibit tunable emission properties. rsc.org The intramolecular charge transfer (ICT) from a donor to an acceptor moiety upon photoexcitation is a key mechanism for achieving strong and tunable fluorescence. In the case of this compound, the cyanophenyl group acts as an acceptor, while the pyridazine ring itself is electron-deficient. The introduction of a donor group at the 3-position can create a push-pull system with desirable luminescent properties.
Studies on related donor-acceptor pyridazine derivatives have demonstrated the ability to tune the emission wavelength across the visible spectrum by varying the strength of the donor and acceptor groups. nih.gov For example, pyridazine derivatives incorporating phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) as donor moieties exhibit emission in the blue to red region of the spectrum. nih.gov While specific photoluminescence data for this compound is scarce, its structure suggests that its derivatives could be promising candidates for new luminescent materials. The inherent polarity and potential for strong dipole moments in such molecules can also lead to interesting solvatochromic behavior, where the emission color changes with the polarity of the solvent.
Photovoltaic Materials and Organic Semiconductive Applications
Organic photovoltaic (OPV) devices have garnered significant attention as a promising alternative to conventional silicon-based solar cells due to their potential for low-cost fabrication, flexibility, and light weight. The efficiency of OPV devices is critically dependent on the properties of the organic semiconductor materials used in the active layer, particularly their ability to absorb sunlight and transport charge carriers effectively.
Pyridazine-based polymers have been explored as acceptor materials in bulk heterojunction solar cells. nih.govresearchgate.net The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type organic semiconductors. Theoretical studies on pyridazine derivatives have been conducted to evaluate their potential as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netscholarsresearchlibrary.com These studies focus on calculating the HOMO and LUMO energy levels to ensure efficient electron injection from the dye into the semiconductor (e.g., TiO2) and effective dye regeneration. researchgate.netscholarsresearchlibrary.com
For this compound, its structure incorporates features that are desirable for organic semiconducting materials. The planar aromatic system facilitates π-π stacking, which is important for charge transport. The electron-withdrawing nature of both the pyridazine and cyanophenyl moieties suggests it could function as an electron acceptor or be a building block for more complex acceptor materials. The chloro group provides a handle for polymerization or for linking the molecule to other components in a photovoltaic device. While no specific device performance data using this compound has been reported, the fundamental properties of the pyridazine core suggest its potential in this field. nih.govresearchgate.net
Table 2: Calculated Electronic Properties of Pyridazine Derivatives for Photovoltaic Applications
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 6-phenylpyridazin-3(2H)-one (PPYO) | -6.12 | -1.98 | 4.14 |
This table shows theoretically calculated values for related pyridazine derivatives to illustrate their electronic properties relevant to photovoltaic applications. researchgate.net
Pyridazines as Ligands in Coordination Chemistry
The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. The field of coordination chemistry explores the formation of metal-ligand complexes, which can lead to the creation of a vast array of structures with interesting catalytic, magnetic, and material properties.
The this compound molecule offers multiple coordination sites: the two nitrogen atoms of the pyridazine ring and the nitrogen atom of the cyano group. This allows it to act as a versatile ligand, potentially bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The specific geometry and electronic properties of the resulting complexes will depend on the metal ion, the coordination mode of the ligand, and the presence of other co-ligands.
Supramolecular Architectures and Coordination Polymers
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Coordination polymers are a subclass of supramolecular assemblies where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks.
The ability of pyridazine-based ligands to form diverse supramolecular architectures is well-documented. rsc.orgnih.govrsc.org For example, pyridine-amide based ligands have been used to construct discrete molecular assemblies such as triangles, squares, and cages. nih.govrsc.org The nitrile group of the 4-cyanophenyl substituent in this compound is a particularly effective coordinating group, known to form strong bonds with various metal ions, including silver(I). acs.org This suggests that this compound could be a valuable ligand for the construction of novel coordination polymers with potentially interesting topologies and properties. For instance, the reaction of hexa(4-cyanophenyl) nih.gov-radialene with silver(I) has been shown to form 2-D coordination polymers. acs.org
Design Principles for Advanced Functional Pyridazine-Based Materials
The development of advanced functional materials based on the this compound scaffold relies on a set of key design principles that leverage its inherent structural and electronic features.
For NLO materials , the primary principle is the creation of a robust donor-π-acceptor (D-π-A) system. This involves the strategic substitution of the chloro group with a strong electron-donating group. The choice of the donor group, as well as the nature of the π-conjugated bridge, can be used to fine-tune the molecular hyperpolarizability and, consequently, the SHG efficiency.
In the realm of luminescent materials , the focus is on tuning the HOMO-LUMO energy gap to control the emission color. This can be achieved by modifying the donor and acceptor strengths of the substituents on the pyridazine core. The introduction of bulky groups can also influence the solid-state packing of the molecules, which can affect the luminescence quantum yield by preventing aggregation-caused quenching.
For photovoltaic and organic semiconductive applications , the design principles center on optimizing the electronic properties for efficient light absorption and charge transport. This includes tuning the HOMO and LUMO energy levels to match those of other materials in the device and promoting intermolecular π-π stacking through planar molecular designs. Polymerization of pyridazine-containing monomers is a key strategy to create materials with good film-forming properties and high charge carrier mobility. nih.gov
Finally, in coordination chemistry , the design principles involve exploiting the multiple coordination sites of the ligand to direct the assembly of specific supramolecular architectures. The choice of the metal ion with its preferred coordination geometry, along with the use of ancillary ligands, can be used to control the dimensionality and topology of the resulting coordination polymers. The cyanophenyl group is a particularly valuable tool for building robust networks through metal-nitrile interactions. acs.org
Table of Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 6-phenylpyridazin-3(2H)-one |
| 6-phenylpyridazin-3(2H)-thione |
| Phenoxazine |
| 9,9-dimethyl-9,10-dihydroacridine |
| hexa(4-cyanophenyl) nih.gov-radialene |
| Silver(I) |
| Titanium Dioxide |
| Thienylpyridazine |
| Pyrrolyl-thiazole |
Emerging Research Frontiers in 3 Chloro 6 4 Cyanophenyl Pyridazine Chemistry
Novel Synthetic Methodologies for Architecturally Complex Pyridazines
The development of architecturally complex molecules from relatively simple building blocks is a central goal of modern organic synthesis. 3-Chloro-6-(4-cyanophenyl)pyridazine and related chloropyridazines serve as key starting materials for constructing highly functionalized and intricate pyridazine (B1198779) derivatives.
One of the most powerful strategies involves palladium-catalyzed cross-coupling reactions. For instance, a general method for synthesizing functionalized pyridazinylboronic acids and esters has been developed through a directed ortho metalation (DoM)-boronation sequence. nih.gov These boronated intermediates readily participate in Suzuki cross-coupling reactions with various aryl and heteroaryl halides, yielding complex bi-aryl and heteroaryl-pyridazine systems. nih.gov Microwave-enhanced protocols have been shown to dramatically improve the efficiency of these sequential amination and Suzuki coupling reactions, providing a rapid and chemoselective route to diversified, trisubstituted pyridazines. rsc.org
Regioselective metalation using strong lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is another key technique. researchgate.net This approach allows for the introduction of functional groups at specific positions on the pyridazine ring that are not accessible through other means. researchgate.net For example, 3-chloro-6-methoxypyridazine (B157567) can be regioselectively lithiated and then reacted with electrophiles to create substituted pyridazines. More recently, the use of organosodium bases like n-butylsodium has been explored to overcome the strong directing influence of the ring nitrogens, enabling functionalization at the C4 position, which traditionally proves challenging. chemrxiv.orgnih.gov
Furthermore, these chloro-pyridazine scaffolds are instrumental in building fused heterocyclic systems. The reactive chlorine can be displaced by nucleophiles to initiate cyclization reactions, leading to the formation of polycyclic structures like pyridazino[3,4-b] researchgate.netnih.govthiazin-6(7H)-ones and pyridazinotriazines. nih.gov These complex fused rings are of significant interest in medicinal chemistry. nih.govmdpi.com
Unexplored Reactivity Patterns and Chemical Transformations
Beyond standard cross-coupling and nucleophilic substitution reactions, research is uncovering more nuanced and previously unexplored reactivity patterns of chloropyridazines. A prime example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org This reaction is a special type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a traditional leaving group like a halogen. wikipedia.orgnih.gov
The VNS mechanism involves the attack of a carbanion that carries its own leaving group (e.g., a halogen or a sulfone group) on the electron-poor pyridazine ring. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct (a Meisenheimer-type complex) to restore aromaticity. nih.govkuleuven.be This methodology is particularly powerful for electrophilic aza-aromatic systems like pyridazines, allowing for the direct C-H functionalization and introduction of alkyl or other carbon-based substituents at positions ortho or para to activating groups. kuleuven.be In halonitroarenes, VNS is often faster than the substitution of the halogen itself, highlighting its unique kinetic profile. organic-chemistry.org The exploration of VNS with pyridazine substrates like this compound opens a pathway to novel derivatives that would be difficult to synthesize using conventional methods. chemrxiv.org
Integration of Pyridazine Scaffolds into Novel Functional Materials
The unique electronic properties and structural versatility of the pyridazine ring make it an excellent building block for advanced functional materials. lifechemicals.com A significant area of emerging research is in the field of high-energy density materials (HEDMs). researchgate.netresearchgate.net By incorporating nitrogen-rich functional groups (such as amino, nitro, and azido) onto a pyridazine or a fused tetrazolo-pyridazine core, researchers can create energetic materials with a favorable balance of high detonation performance and good thermal stability. researchgate.netacs.orgrsc.org The high nitrogen content contributes to a large positive heat of formation, which is a key characteristic of powerful energetic materials. rsc.org Compounds like 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, synthesized from commercially available chloropyridazines, exhibit detonation velocities superior to some commercial primary explosives. acs.orgdtic.mil
In addition to energetic materials, the pyridazine scaffold is a cornerstone in the design of bioactive molecules and pharmaceuticals. nih.govlifechemicals.com Its ability to be easily functionalized at multiple positions allows for the precise tuning of molecular properties to interact with biological targets. nih.gov The incorporation of the pyridazine unit can modulate physicochemical properties and improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. lifechemicals.com In materials science, pyridazines also serve as versatile ligands for coordinating with metal cations, opening possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com
Synergistic Approaches Combining Experimental and Advanced Computational Techniques
The integration of advanced computational methods with experimental research has become an indispensable tool in modern chemical science, and the study of pyridazine derivatives is no exception. ruc.dkraco.cat This synergistic approach provides deep insights into molecular structure, reactivity, and properties that are often difficult to obtain through experiments alone. mdpi.comresearchgate.net
Density Functional Theory (DFT) is a particularly powerful computational tool used to investigate the properties of pyridazine derivatives. mdpi.comresearchgate.netnih.gov Researchers routinely use DFT calculations to predict and analyze a range of molecular properties. researchgate.net
Applications of Computational Chemistry in Pyridazine Research
| Computational Method | Application / Predicted Property | Purpose | Representative Source(s) |
|---|---|---|---|
| DFT (B3LYP, M06-2X) | Molecular Geometry Optimization | To determine the most stable 3D structure of the molecule. | raco.catmdpi.com |
| DFT (B3LYP) | Frontier Molecular Orbitals (HOMO/LUMO) | To understand chemical reactivity, electronic transitions, and the energy gap. | mdpi.comresearchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | To identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites for predicting reaction pathways. | mdpi.com |
| DFT | Mulliken Atomic Charges | To analyze the charge distribution within the molecule. | mdpi.comresearchgate.net |
| Ab initio (CASSCF/NEVPT2) | Zero-Field Splitting (ZFS) Parameters | To predict and understand the magnetic properties of metal complexes containing pyridazine-like ligands. | rsc.org |
This synergy is crucial for several reasons. Computational studies can elucidate reaction mechanisms, such as the formation of intermediates in VNS reactions. nih.gov They can help rationalize the regioselectivity observed in synthetic reactions by mapping the electrostatic potential of the reactants. mdpi.com Furthermore, by calculating theoretical NMR spectra, computational chemistry can aid in the definitive assignment of complex molecular structures, resolving ambiguities in experimental data. ruc.dk In the design of functional materials, these methods can predict detonation performance for energetic materials or screen for promising drug candidates before committing to lengthy and resource-intensive synthesis. acs.orgnih.gov This combination of experimental synthesis and characterization with advanced computational analysis accelerates the discovery and development of new pyridazine-based chemistry. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-6-(4-cyanophenyl)pyridazine, and what factors influence the choice of method?
The synthesis typically involves halogenation and cross-coupling reactions. A key approach is the chlorination of a pyridazine precursor using agents like thionyl chloride (SOCl₂), followed by Suzuki-Miyaura coupling with 4-cyanophenyl boronic acid to introduce the aryl group . Factors influencing method selection include:
- Substrate reactivity : Electron-deficient pyridazines favor nucleophilic substitution at the 3-position.
- Catalyst compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and reflux conditions (~110°C) optimize yields.
Q. How is the molecular structure of this compound characterized in research settings?
Routine characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Software like SHELXL refines crystal structures, confirming bond angles and halogen placement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₆ClN₃) with <2 ppm error.
Q. What biological activities have been reported for pyridazine derivatives like this compound?
Pyridazine derivatives exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via halogen-π interactions .
- Antimicrobial effects : Disruption of bacterial cell membranes, with MIC values <10 µM against Gram-positive strains .
- Anti-inflammatory properties : Modulation of COX-2 pathways in vitro .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity of this compound in multi-step syntheses?
Advanced methodologies include:
Q. How can researchers resolve contradictions in biological activity data for pyridazine derivatives?
Contradictions arise from assay variability or structural nuances. Mitigation strategies:
- Meta-analysis : Pool data from standardized assays (e.g., NCI-60 cell lines) to identify trends .
- Structure-activity relationship (SAR) studies : Compare analogs to isolate critical substituents (see Table 1).
- Mechanistic validation : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm targets .
Table 1 : SAR of Pyridazine Derivatives
| Compound | Substituent | IC₅₀ (µM, EGFR) | LogP |
|---|---|---|---|
| 3-Cl-6-(4-CN-Ph)pyridazine | 4-Cyanophenyl | 0.12 | 2.8 |
| 3-Cl-6-(4-Cl-Ph)pyridazine | 4-Chlorophenyl | 0.45 | 3.1 |
| 3-Cl-6-(MeSO₂)pyridazine | Methylsulfonyl | 1.2 | 1.9 |
| Data adapted from |
Q. What computational methods predict the reactivity and binding modes of this compound?
- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for nucleophilic attack (e.g., C-3 chlorine) .
- Molecular docking (AutoDock Vina) : Simulates binding to biological targets (e.g., A₂A adenosine receptor) with RMSD <2.0 Å .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do researchers handle crystallographic data discrepancies for halogenated pyridazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
